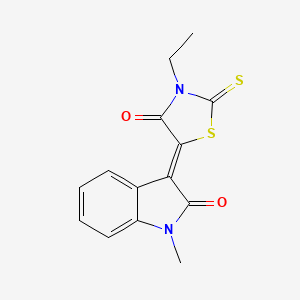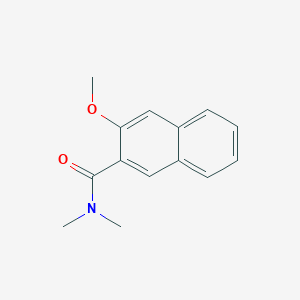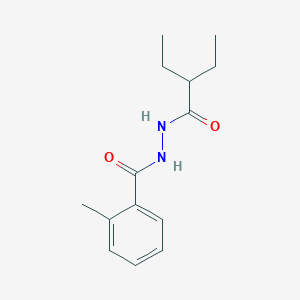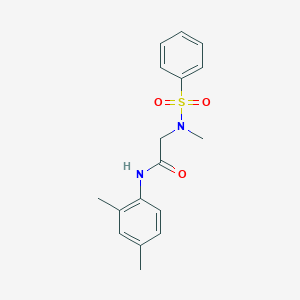
N~1~-(2,4-dimethylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally related compounds involves the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid to produce new structural isomers. These compounds are synthesized through careful manipulation of reagents and conditions to achieve the desired sterically hindered products (Rublova et al., 2017).
Molecular Structure Analysis
The molecular and electronic structure of these compounds has been characterized by X-ray single crystal diffraction, revealing their triclinic and monoclinic crystal systems. The structure is organized as molecular crystals, with hydrogen bonds playing a critical role in their framework. Ab initio quantum-chemical calculations further elucidate the electronic structure, providing insight into the charge density and intramolecular interactions critical for the compound's stability and reactivity (Rublova et al., 2017).
Chemical Reactions and Properties
The sterically hindered nature of these compounds affects their reactivity, particularly in substitution reactions in aqueous solutions. Kinetic investigations correlate well with the stereochemical characteristics of the molecules, offering insights into their chemical behavior and potential reactivity in various chemical environments (Rublova et al., 2017).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis and Crystal Structure
The synthesis and structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride derivatives have been investigated. These compounds are structurally characterized by X-ray single crystal diffraction, highlighting their molecular-electronic structure and kinetic properties. Such research lays the groundwork for understanding the properties of N1-(2,4-dimethylphenyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide and related compounds (Rublova et al., 2017).
Chemical and Electrochemical Synthesis
The electrochemical and chemical synthesis methods have been developed for sulfonamide derivatives, demonstrating the potential for creating a variety of sulfonamide-based compounds, including those related to N1-(2,4-dimethylphenyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide. These methods show efficiency and versatility in synthesizing complex molecules (Khazalpour & Nematollahi, 2015).
Potential Applications
Biological Activity and Antimicrobial Properties
Research into the antimicrobial activity of sulfonimide and sulfonamide derivatives, including compounds similar to N1-(2,4-dimethylphenyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide, reveals promising biological activities. These compounds have been investigated for their potential as antibacterial and antifungal agents, offering a pathway to new therapeutic applications (Eren et al., 2019).
Material Science and Polymer Chemistry
The compound and its derivatives have implications in material science, particularly in the improvement of glass cloth laminates. Research has shown that certain sulfonamide compounds can enhance the properties of epoxy resins used in laminates, suggesting potential applications in improving material strength and durability (Oswald, 1964).
Mécanisme D'action
Target of Action
CBKinase1_002634, also known as CBKinase1_015034 or N1-(2,4-dimethylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, is a potent inhibitor of cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, transcription, and splicing .
Mode of Action
The compound interacts with CDKs, inhibiting their activity. Most CDK inhibitors, including CBKinase1_002634, have been developed to target the ATP binding pocket . Due to the similar catalytic domain and three-dimensional structure of cdk kinases, achieving required selectivity can be challenging .
Biochemical Pathways
By inhibiting CDKs, CBKinase1_002634 affects numerous cellular processes such as cell division, migration, differentiation, and programmed cell death . The inhibition of CDKs disrupts the normal cell cycle, potentially leading to the death of cancer cells .
Pharmacokinetics
Kinase inhibitors typically exhibit high inter-individual variability in drug exposure . Many factors, such as variable absorption, genetic polymorphisms in metabolizing enzymes, and interacting food, herbs, and co-medication, can contribute to this variability .
Result of Action
The inhibition of CDKs by CBKinase1_002634 can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This makes it a potential therapeutic agent for the treatment of cancer and other diseases characterized by abnormal cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_002634. For example, the presence of certain foods or medications can affect the absorption and metabolism of the compound, potentially altering its effectiveness
Analyse Biochimique
Biochemical Properties
CBKinase1_002634 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with casein kinase 1 (CK1) isoforms, which are involved in regulating key signaling pathways related to cell cycle progression, apoptosis, and metabolism . The interaction between CPKinase1_002634 and CK1 isoforms is essential for modulating the activity of these enzymes, thereby influencing various cellular processes. Additionally, CPKinase1_002634 has been shown to inhibit certain protein kinases, which can affect the phosphorylation status of target proteins and alter their function .
Cellular Effects
CBKinase1_002634 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, CPKinase1_002634 has been found to affect the Wnt/β-catenin signaling pathway by phosphorylating β-catenin, leading to its degradation . This regulation of the Wnt/β-catenin pathway can impact cell proliferation, differentiation, and apoptosis. Furthermore, CPKinase1_002634 has been shown to influence the expression of genes involved in cell cycle regulation and metabolism, thereby affecting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of CPKinase1_002634 involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. CPKinase1_002634 binds to the ATP-binding site of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition can lead to alterations in signaling pathways and cellular processes. Additionally, CPKinase1_002634 has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CPKinase1_002634 have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that CPKinase1_002634 remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to CPKinase1_002634 has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of CPKinase1_002634 vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, CPKinase1_002634 can exhibit toxic or adverse effects, including alterations in cell signaling pathways and gene expression . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound in preclinical studies.
Metabolic Pathways
CBKinase1_002634 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit SNF1-related protein kinase 1 (SnRK1), which plays a key role in regulating metabolic pathways related to energy homeostasis . By inhibiting SnRK1, CPKinase1_002634 can affect the balance between anabolic and catabolic processes, influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of CPKinase1_002634 within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with transmembrane kinases (TMKs), which facilitate its transport across cellular membranes . Additionally, CPKinase1_002634 can accumulate in certain cellular compartments, affecting its localization and activity . Understanding the transport and distribution mechanisms of CPKinase1_002634 is essential for determining its bioavailability and therapeutic potential.
Subcellular Localization
CBKinase1_002634 exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules . The subcellular localization of CPKinase1_002634 is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-9-10-16(14(2)11-13)18-17(20)12-19(3)23(21,22)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGADNFFCKIDUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-N'-(1-phenylethyl)thiourea](/img/structure/B4583888.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4583897.png)
![[2-[(2,4-dichlorophenyl)amino]-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4583905.png)
![3-cyclohexyl-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583912.png)
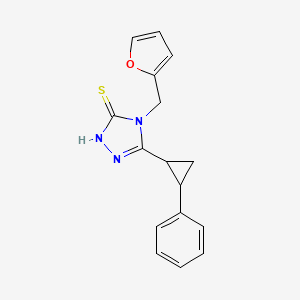
![N-allyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4583921.png)
![ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4583930.png)
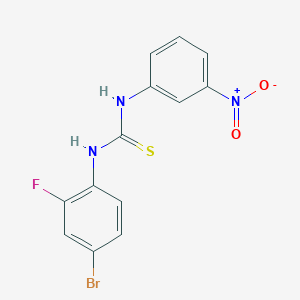
![butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4583952.png)
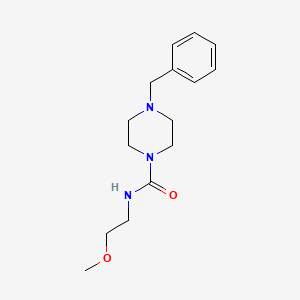
![2-[4-(diphenylmethyl)-1-piperazinyl]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4583964.png)
